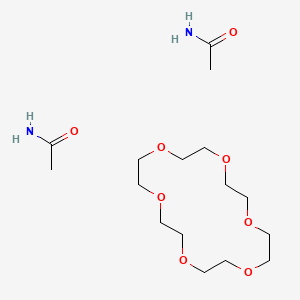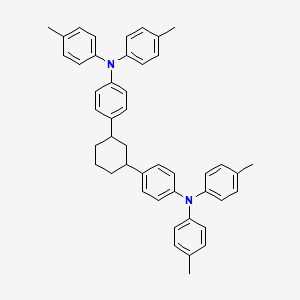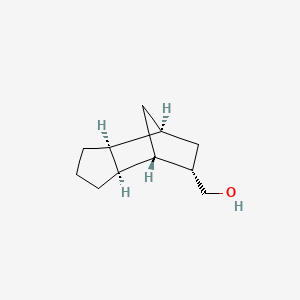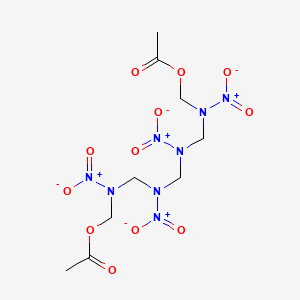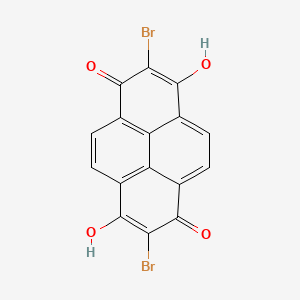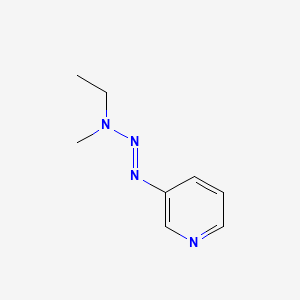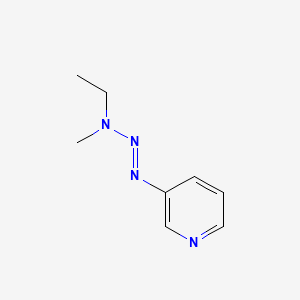
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves the cyclo-condensation of aldehydes with 1,3-dicarbonyl compounds in the presence of ammonia or amines. For Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-, a common synthetic route involves the reaction of 3-ethyl-3-methyl-1-triazene with pyridine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of pyridine derivatives often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of magnetically recoverable catalysts has been explored to facilitate the separation and reuse of catalysts, thereby reducing production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazenyl group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, agrochemicals, and polymers .
Wirkmechanismus
The mechanism of action of Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can undergo hydrolysis to release nitrogen gas, which can lead to the formation of reactive intermediates that interact with biological molecules. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: The parent compound, known for its aromaticity and basicity.
3-Methylpyridine: A methyl-substituted derivative with similar chemical properties.
3-Ethylpyridine: An ethyl-substituted derivative with comparable reactivity.
Uniqueness
Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is unique due to the presence of the triazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the triazenyl functionality is required .
Eigenschaften
CAS-Nummer |
50355-77-6 |
|---|---|
Molekularformel |
C8H12N4 |
Molekulargewicht |
164.21 g/mol |
IUPAC-Name |
N-methyl-N-(pyridin-3-yldiazenyl)ethanamine |
InChI |
InChI=1S/C8H12N4/c1-3-12(2)11-10-8-5-4-6-9-7-8/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
JHVDFEOKMRKWLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)N=NC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


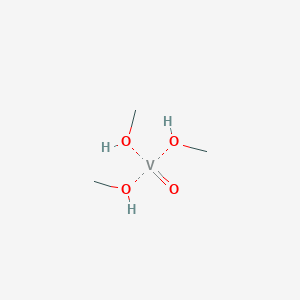
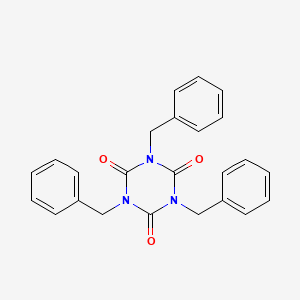
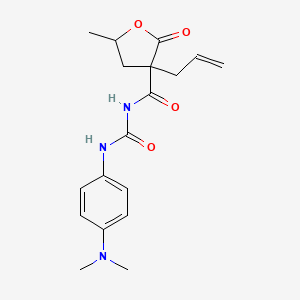
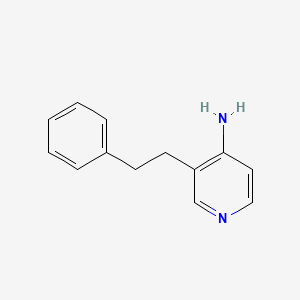
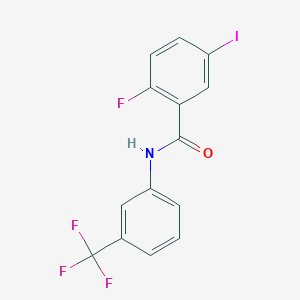
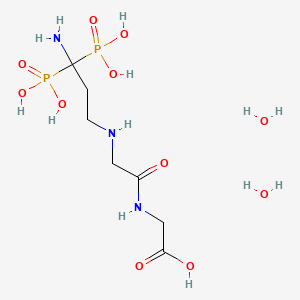
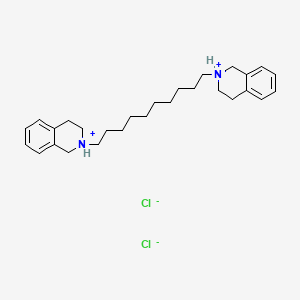
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
